molecular formula C9H6BrNO3S B3059596 Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate CAS No. 870243-95-1

Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B3059596
CAS No.: 870243-95-1
M. Wt: 288.12
InChI Key: FAVYWEQWMCTDON-UHFFFAOYSA-N
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Description

Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thienopyridine core with a bromo substituent at position 4, a keto group at position 7, and a methyl ester at position 2.

Properties

IUPAC Name

methyl 4-bromo-7-oxo-6H-thieno[2,3-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3S/c1-14-9(13)6-2-4-5(10)3-11-8(12)7(4)15-6/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVYWEQWMCTDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=O)NC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101161527
Record name Methyl 4-bromo-6,7-dihydro-7-oxothieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870243-95-1
Record name Methyl 4-bromo-6,7-dihydro-7-oxothieno[2,3-c]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870243-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-6,7-dihydro-7-oxothieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by cyclization and esterification reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. These methods often include continuous flow processes and the use of automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bromine, sulfuric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and physicochemical properties can be contextualized by comparing it to structurally related derivatives. Key analogues include:

Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate (CAS 86628-24-2)
  • Core Structure: Thieno[2,3-b]pyridine (vs. thieno[2,3-c]pyridine in the target compound). The altered fusion position modifies ring aromaticity and electron distribution.
  • Substituents :
    • Chloromethyl and methyl groups at positions 4 and 3 (vs. bromo at position 4 in the target).
    • Ethyl ester (vs. methyl ester), increasing lipophilicity.
    • Keto group at position 6 (vs. position 7).
  • Molecular Formula: C₁₂H₁₂ClNO₃S (MW: 285.75 g/mol) .
  • Implications :
    • The chloro group is less polarizable than bromo, reducing electrophilicity at position 4.
    • Ethyl ester may enhance metabolic stability compared to methyl esters in biological systems.
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates
  • Core Structure: Pyrrolo[2,3-c]pyridine (nitrogen-containing vs. sulfur-containing thieno ring).
  • Substituents : Variants include 5-chloro (9b) and 5-methoxy (9c) groups .
  • Synthesis : Prepared via hydrogenation over Pd/C, yielding 60–85% .
  • Implications :
    • Pyrrolo systems exhibit distinct hydrogen-bonding patterns due to NH groups, influencing crystal packing (cf. on hydrogen bonding ).
    • Methoxy/chloro substituents modulate electronic effects, altering reactivity in cross-coupling reactions.

Comparative Analysis Table

Property/Compound Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Core Structure Thieno[2,3-c]pyridine Thieno[2,3-b]pyridine Pyrrolo[2,3-c]pyridine
Key Substituents 4-Bromo, 7-keto, methyl ester 4-Chloromethyl, 3-methyl, 6-keto, ethyl ester 5-Chloro, ethyl ester
Molecular Weight Not reported (estimated ~300–320 g/mol) 285.75 g/mol Not reported
Synthetic Yield Not available Not reported 60% (for 9b)
Reactivity Insights Bromo substituent favors SNAr or Suzuki coupling Chloromethyl group may undergo nucleophilic substitution Chloro substituent enables cross-coupling reactions
Crystallinity/H-Bonding Likely strong H-bonding due to keto group Limited data; methyl/chloromethyl may reduce H-bonding capacity NH in pyrrolo core enhances H-bonding

Key Research Findings

Electronic Effects :

  • The bromo group in the target compound enhances electrophilicity at position 4 compared to chloro or methoxy substituents in analogs, making it more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • The keto group at position 7 may participate in hydrogen bonding, influencing crystal packing and solubility .

Synthetic Challenges: Limited commercial availability of the target compound (discontinued per CymitQuimica ) contrasts with accessible analogs like the ethyl thieno[2,3-b]pyridine derivative .

Applications: Thieno[2,3-c]pyridines are underexplored compared to pyrrolo analogs, which are studied for kinase inhibition. The bromo and keto groups in the target compound could position it as a scaffold for anticancer agents.

Biological Activity

Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound belongs to the thieno[2,3-c]pyridine family and features a bromine atom at the 4-position and a keto group at the 7-position. Its molecular formula is C9H7BrN2O3C_9H_7BrN_2O_3 with a molecular weight of approximately 273.07 g/mol. The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC9H7BrN2O3
Molecular Weight273.07 g/mol
Melting PointNot specified
Boiling PointNot specified
SolubilityNot specified

1. Inhibition of Kinases

Recent studies have identified this compound as a potent inhibitor of several kinases, particularly GSK-3β (Glycogen Synthase Kinase 3 beta). This inhibition is crucial for various cellular processes including cell proliferation and survival. The compound exhibits an IC50 value in the low nanomolar range, indicating high potency against this target .

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties. In vitro experiments using lipopolysaccharide (LPS)-stimulated microglial cells showed that it effectively reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α. These findings suggest its potential use in treating neuroinflammatory conditions .

3. Neuroprotective Properties

In models of neurodegeneration, this compound exhibited neuroprotective effects. It was shown to mitigate tau hyperphosphorylation in neuronal cell lines exposed to okadaic acid, indicating its potential role in Alzheimer's disease treatment .

Case Study 1: GSK-3β Inhibition

In a study assessing various derivatives of thieno[2,3-c]pyridines, this compound was found to be one of the most effective GSK-3β inhibitors with an IC50 value of approximately 8 nM. This study highlights its potential for developing therapeutic agents targeting metabolic disorders and neurodegenerative diseases .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound in BV-2 microglial cells. The results indicated that treatment with this compound led to a significant decrease in nitric oxide production and inflammatory cytokines compared to untreated controls. This suggests that it could serve as a candidate for therapeutic intervention in conditions characterized by chronic inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate
Reactant of Route 2
Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate

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